Pharmacokinetics and Biodistribution of Strontium-89 in vivo: A Technical Guide
Pharmacokinetics and Biodistribution of Strontium-89 in vivo: A Technical Guide
Executive Summary & Mechanism of Action
Strontium-89 (Sr-89) is a radiopharmaceutical primarily utilized for the palliation of painful bone metastases, specifically osteoblastic lesions.[1][2][3] Its therapeutic efficacy is driven by its chemical homology to calcium, allowing it to function as a "calcium mimetic."[3]
Chemical Mimicry and Hydroxyapatite Integration
Strontium (
-
Pathway: Upon intravenous administration, Sr-89 is rapidly cleared from the plasma and incorporated into the hydroxyapatite crystal lattice
of the bone mineral.[2] -
Selectivity: Uptake is not uniform; it is kinetically driven by osteoblastic activity.[2][4] Sites of metastatic bone involvement exhibit accelerated bone turnover (osteogenesis), resulting in preferential accumulation of Sr-89 at a ratio of 2:1 to 25:1 compared to normal bone.
Radiophysical Properties[5][6][7]
-
Emission: Pure Beta (
) emitter.[2][5][6] -
Tissue Penetration: Maximum range ~8 mm (average range ~2.4 mm) in soft tissue.
-
Therapeutic Implication: The short range ensures high energy deposition within the bone lesion while sparing the adjacent bone marrow relative to external beam radiation.
Pharmacokinetics (PK) Profile
The PK profile of Sr-89 is characterized by rapid plasma clearance and prolonged retention in skeletal tissue.[2][4] Unlike small molecule drugs, Sr-89 does not undergo hepatic metabolism.
Absorption and Distribution
-
Bioavailability: 100% (Administered IV as Strontium Chloride).
-
Plasma Clearance: Follows a multi-exponential decay.
-
Early Phase: Rapid clearance due to skeletal uptake and urinary excretion.[1]
-
Late Phase: Low-level plateau representing slow release from bone turnover.
-
-
Protein Binding: Moderate (~30-50% bound to plasma proteins), but the free fraction drives bone uptake.
Retention Dynamics
The biological half-life varies significantly between pathological and physiological tissue, creating the therapeutic window.
| Tissue Type | Biological Half-Life ( | Retention Mechanism |
| Metastatic Lesion | > 50 Days | Irreversible incorporation into new hydroxyapatite matrix. |
| Normal Bone | ~14 Days | Surface adsorption and exchangeable pool turnover. |
| Soft Tissue | < 24 Hours | Rapid washout; no specific binding mechanism. |
Excretion Pathways
Elimination is primarily renal, necessitating dose adjustments in patients with compromised kidney function.
-
Renal Excretion: ~66% (2/3) of the excreted dose.
-
Fecal Excretion: ~33% (1/3) of the excreted dose (via biliary secretion and passive diffusion).
-
Total Body Retention: In patients with extensive skeletal metastases, up to 80% of the injected dose may be retained in the skeleton after 90 days.
Visualization of Systemic Dynamics
Figure 1: Compartmental model showing the flow of Sr-89 from injection to sequestration in metastatic lesions versus excretion.
Experimental Protocol: Preclinical Biodistribution Assay
Objective: To quantify the tissue-specific uptake of Sr-89 in a tumor-bearing murine model. Critical Note: Sr-89 is a pure beta emitter.[1][2][5][6] Standard Gamma Counters (NaI detectors) are inefficient and inaccurate for this isotope. Liquid Scintillation Counting (LSC) is the gold standard for quantification.
Materials
-
Animal Model: Nude mice bearing intratibial prostate cancer xenografts (e.g., PC-3 or C4-2B cells).
-
Tracer: Strontium-89 Chloride (diluted in saline).
-
Solubilizer: Tissue solubilizer (e.g., Solvable™).
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
Step-by-Step Workflow
Phase 1: Administration & Harvest
-
Injection: Administer 37-185 kBq (1-5
Ci) of Sr-89 IV via the tail vein. -
Timepoints: Euthanize cohorts (n=5) at 1h, 4h, 24h, 48h, and 7 days post-injection.
-
Blood Collection: Collect blood via cardiac puncture immediately post-euthanasia.
-
Dissection: Harvest organs: Heart, Lung, Liver, Spleen, Kidney, Muscle, Tumor-bearing Tibia , and Contralateral (Normal) Tibia .
Phase 2: Sample Preparation (The Critical Step)
Beta particles have low penetration; tissues must be dissolved to prevent self-absorption quenching.
-
Weighing: Weigh wet tissues in LSC vials.
-
Digestion: Add 1-2 mL of Tissue Solubilizer. Incubate at 50-60°C for 2-4 hours until tissues are completely dissolved and the solution is clear.
-
Decolorization: If blood/liver samples are dark, add 100-200
L of 30% to decolorize (reduces color quenching). -
Cocktail Addition: Add 10-15 mL of Scintillation Cocktail. Shake vigorously.
-
Dark Adaptation: Store vials in the dark for 12 hours to eliminate chemiluminescence.
Phase 3: Data Acquisition
-
Counting: Analyze on a Liquid Scintillation Counter (Beta Counter) using the
Sr energy window (Cherenkov counting is an alternative but LSC is more precise). -
Calculation: Convert CPM (Counts Per Minute) to DPM (Disintegrations Per Minute) using a quench curve.
-
Output: Calculate %ID/g (Percent Injected Dose per Gram) for all tissues.
Visualization of Experimental Workflow
Figure 2: Protocol workflow emphasizing tissue solubilization for beta-counting.
Safety & Dosimetry
The primary toxicity of Sr-89 is hematologic due to the proximity of the bone marrow to the site of action (trabecular bone surface).
-
Myelosuppression: Thrombocytopenia (platelet reduction) and leukopenia (WBC reduction) are the dose-limiting toxicities.
-
Nadir: Typically occurs 12–16 weeks post-administration.[2]
-
Recovery: Slow, often taking months due to the long retention of the isotope in the bone.
Dosimetry Table (Human)
Estimates based on 148 MBq (4 mCi) dose.
| Organ | Absorbed Dose (mGy/MBq) | Clinical Significance |
| Bone Surface | 17.0 - 23.0 | Therapeutic Target |
| Red Bone Marrow | 11.0 - 13.0 | Dose-Limiting Organ |
| Lower Bowel | 4.7 | Route of Excretion |
| Bladder Wall | 1.3 | Route of Excretion |
| Testes/Ovaries | 0.8 | Reproductive Risk |
References
-
FDA Labeling . Metastron (Strontium-89 Chloride Injection) Prescribing Information. U.S. Food and Drug Administration.[2] Link
-
Blake, G. M., et al. (1989). Measurements of the strontium plasma clearance rate in patients receiving 89Sr radionuclide therapy. European Journal of Nuclear Medicine. Link
-
Biersack, H. J., et al. (2010). Strontium-89 for bone metastases from prostate cancer: an update. Zhonghua Nan Ke Xue.[2][4][6][9][10] Link
-
Robinson, R. G., et al. (1995). Strontium 89 for Palliation of Bone Metastases. Journal of Nuclear Medicine. Link (Note: Contextual link to related radiopharmaceutical PK).
-
PubChem . Strontium Chloride Sr-89 Compound Summary. National Library of Medicine. Link
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 5. Palliative effects and adverse events of strontium-89 for prostate cancer patients with bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Strontium-89 for bone metastases from prostate cancer: an update] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Strontium chloride sr 89 (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Strontium-89 chloride in the treatment of bone metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
